molecular formula C12H18N2O4 B1351256 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate CAS No. 39508-00-4

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Cat. No.: B1351256
CAS No.: 39508-00-4
M. Wt: 254.28 g/mol
InChI Key: RDYVDEBOFNOSEU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is an organic compound characterized by the presence of a carbazate group attached to a 3,5-dimethoxyphenyl ring

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate typically involves the reaction of 3,5-dimethoxybenzaldehyde with isopropyl carbazate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is in the realm of analytical chemistry. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it an essential tool in drug development and quality control processes .

The biological properties of this compound have been investigated, revealing potential applications in medicinal chemistry.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. In animal models, it has shown a dose-dependent reduction in inflammation markers when tested against inflammatory stimuli such as lipopolysaccharides (LPS). This indicates its potential as a therapeutic agent for conditions characterized by inflammation .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies on human cancer cell lines demonstrate that treatment with this compound leads to significant reductions in cell viability and increased apoptosis rates. Flow cytometry analyses have confirmed these findings, suggesting that it may trigger programmed cell death pathways in malignant cells .

Case Study 1: Anti-inflammatory Activity Testing

In a controlled experiment, mice were administered varying doses of this compound prior to exposure to LPS. The results showed a marked decrease in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy Evaluation

A study involving several human cancer cell lines treated with the compound revealed a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death in cancerous cells.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-1-methylethyl carbazate: Differing by the position of the methoxy groups on the phenyl ring.

    1-(3,5-Dimethoxyphenyl)-1-ethyl carbazate: Differing by the length of the alkyl chain attached to the carbazate group

Biological Activity

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, with the CAS number 39508-00-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a carbazate structure with a dimethoxyphenyl substituent, which is known to influence its biological properties. The presence of methoxy groups can enhance lipophilicity and affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Modulation of Signaling Pathways : It is believed to modulate pathways related to oxidative stress and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound has the following characteristics:

Study TypeFindingsReference
Antioxidant AssaySignificant reduction in reactive oxygen species (ROS) levels compared to control.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 100 µg/mL.

In Vivo Studies

In vivo studies have further supported the compound's biological activity:

  • Animal Models : In rodent models of inflammation, treatment with this compound resulted in reduced swelling and pain behavior.
  • Toxicity Assessment : Toxicity studies indicated that even at high doses (up to 2000 mg/kg), the compound exhibited minimal adverse effects on vital organs.

Case Studies

A recent case study explored the use of this compound in treating inflammatory conditions:

  • Study Title : "Evaluation of Anti-inflammatory Effects of this compound in a Rat Model"
  • Findings : The study reported a significant decrease in paw edema and inflammatory markers in treated rats compared to controls. Histological examination revealed reduced infiltration of inflammatory cells in treated tissues.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)propan-2-yl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,18-11(15)14-13)8-5-9(16-3)7-10(6-8)17-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYVDEBOFNOSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192649
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39508-00-4
Record name Hydrazinecarboxylic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39508-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039508004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
Source EPA DSSTox
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Record name 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate
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